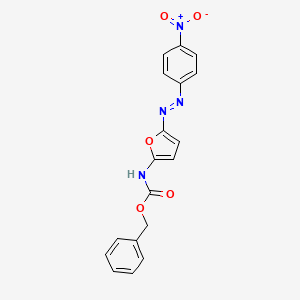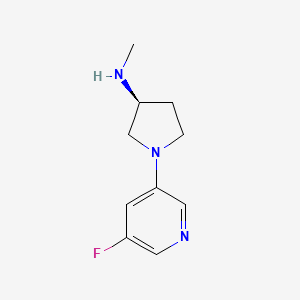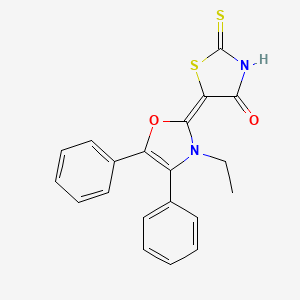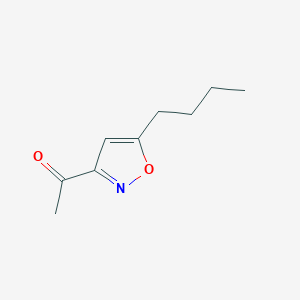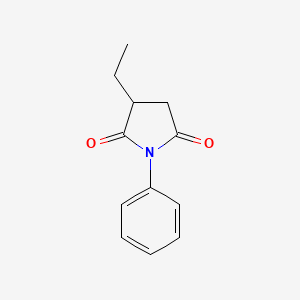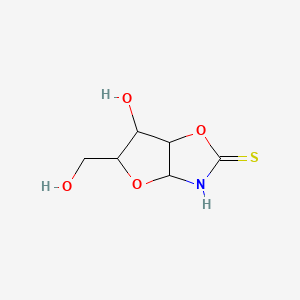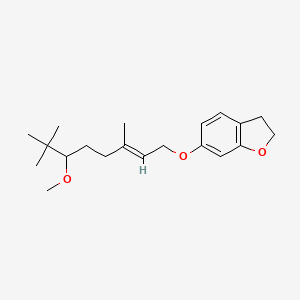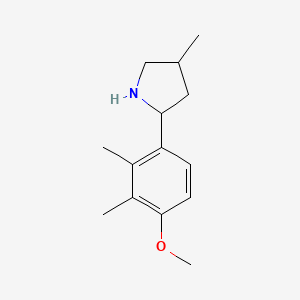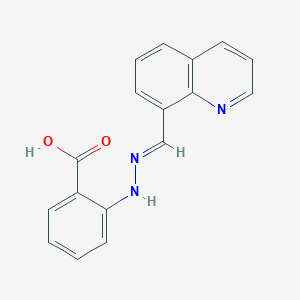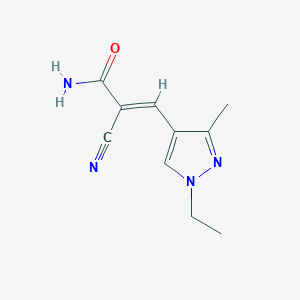
2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide is a compound that belongs to the pyrazole family, which is known for its wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The compound features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 2, and three carbon atoms .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran, and catalysts like triethylamine . The process may also involve microwave-assisted reactions to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .
化学反応の分析
Types of Reactions
2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents like sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of catalysts like palladium or copper .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties .
科学的研究の応用
2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: It is used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: It is used in the development of agrochemicals and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with cellular receptors to modulate signal transduction pathways .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide include other pyrazole derivatives, such as:
- 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide
- 2-Cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide
- 2-Cyano-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which can lead to distinct biological and chemical properties compared to other pyrazole derivatives . This specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various scientific research applications .
特性
分子式 |
C10H12N4O |
|---|---|
分子量 |
204.23 g/mol |
IUPAC名 |
(E)-2-cyano-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C10H12N4O/c1-3-14-6-9(7(2)13-14)4-8(5-11)10(12)15/h4,6H,3H2,1-2H3,(H2,12,15)/b8-4+ |
InChIキー |
VASIQWISUSNMTQ-XBXARRHUSA-N |
異性体SMILES |
CCN1C=C(C(=N1)C)/C=C(\C#N)/C(=O)N |
正規SMILES |
CCN1C=C(C(=N1)C)C=C(C#N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-dihydro-4H-thieno[3,2-b]pyrrole](/img/structure/B12887990.png)

